

# Lycopsamine N-oxide CAS number and molecular weight

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## Compound of Interest

Compound Name: Lycopsamine N-oxide

Cat. No.: B042929

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## An In-depth Technical Guide to Lycopsamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lycopsamine N-oxide** is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species, most notably in the Boraginaceae family. As with other PA N-oxides, it is considered a pro-toxin. While possessing lower intrinsic toxicity compared to its corresponding free base, lycopsamine, it can be converted to the toxic form within the body, leading to significant health risks, primarily hepatotoxicity. This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, and metabolic pathways of **Lycopsamine N-oxide**, intended to support research, drug development, and safety assessment activities.

### Physicochemical Properties

**Lycopsamine N-oxide** is a tertiary amine N-oxide of the pyrrolizidine alkaloid lycopsamine. Its chemical structure and key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	95462-15-0	[1]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>6</sub>	[2]
Molecular Weight	315.36 g/mol	[2][3]
Appearance	White to light yellow solid	[4]
Solubility	Slightly soluble in chloroform and methanol	[4]
Storage Temperature	-20°C	[4]

## Toxicological Profile

The toxicity of **Lycopsamine N-oxide** is intrinsically linked to its metabolic activation. In its native form, it exhibits low toxicity. However, in vivo, particularly through the action of gut microbiota and hepatic enzymes, it can be reduced to the corresponding pyrrolizidine alkaloid, lycopsamine. Lycopsamine is then metabolized in the liver to highly reactive pyrrolic esters, which are responsible for its toxic effects.

## Acute Toxicity

Quantitative data on the acute toxicity of **Lycopsamine N-oxide** is not readily available in the public domain. However, the GHS classification for this compound indicates high acute toxicity upon ingestion or dermal contact.

Hazard Statement	Classification
H300+H310	Fatal if swallowed or in contact with skin
H302	Harmful if swallowed
H410	Very toxic to aquatic life with long lasting effects

## Hepatotoxicity

The primary toxic effect of **Lycopsamine N-oxide**, following its metabolic activation, is severe liver damage. The reactive pyrrolic metabolites can alkylate cellular macromolecules, including proteins and DNA, leading to a cascade of detrimental events. This can result in hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver.

The proposed mechanism of hepatotoxicity involves:

- Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS).
- Mitochondrial Dysfunction: Leading to apoptosis (programmed cell death).
- Endoplasmic Reticulum (ER) Stress: Triggering the unfolded protein response, which can also lead to apoptosis.
- DNA Damage: The reactive metabolites can form DNA adducts, leading to genotoxicity.

## Experimental Protocols

Detailed experimental protocols for **Lycopsamine N-oxide** are not widely published. However, based on studies of related pyrrolizidine alkaloids and general toxicological methods, a representative protocol for assessing in vitro cytotoxicity is provided below.

### In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay

This protocol is a generalized procedure and should be optimized for the specific cell line and experimental conditions.

#### 1. Cell Culture and Seeding:

- Culture a suitable human liver cell line (e.g., HepG2) in appropriate media and conditions.
- Harvest cells and determine cell viability and count.
- Seed cells into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

#### 2. Treatment with **Lycopsamine N-oxide**:

- Prepare a stock solution of **Lycopsamine N-oxide** in a suitable solvent (e.g., DMSO or culture medium).
- Prepare a series of dilutions of **Lycopsamine N-oxide** in culture medium.
- Remove the culture medium from the 96-well plate and replace it with the medium containing the different concentrations of **Lycopsamine N-oxide**. Include appropriate vehicle controls.
- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

### 3. Neutral Red Uptake Assay:

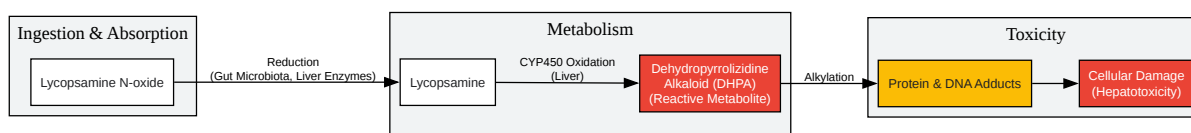
- Prepare a fresh solution of Neutral Red dye in culture medium.
- Remove the treatment medium from the wells and add the Neutral Red solution.
- Incubate the plate for approximately 3 hours to allow for the uptake of the dye by viable cells.
- Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS).
- Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
- Shake the plate for a few minutes to ensure complete dissolution of the dye.

### 4. Data Analysis:

- Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the untreated control.
- Plot the concentration-response curve and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability).

## Metabolic and Signaling Pathways

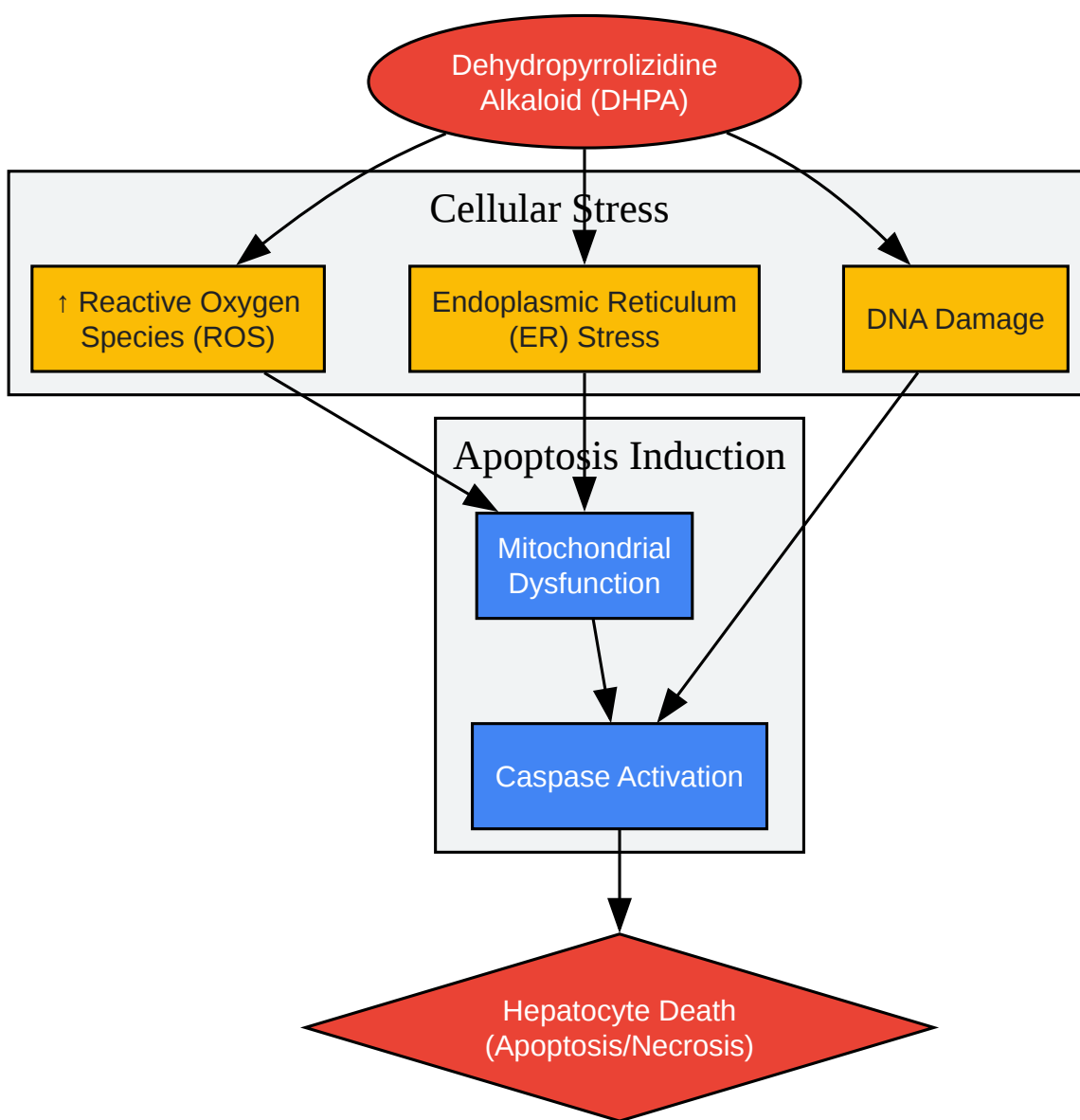
The critical event in **Lycopsamine N-oxide** toxicity is its metabolic activation. The following diagrams illustrate the key steps in this process and the subsequent cellular damage.



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Caption: Metabolic activation pathway of **Lycopsamine N-oxide**.

The cellular damage induced by the reactive metabolites of **Lycopsamine N-oxide** involves multiple interconnected signaling pathways, leading to hepatocyte death.



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Caption: Cellular toxicity pathways of **Lycopsamine N-oxide** metabolites.

## Conclusion

**Lycopsamine N-oxide** represents a significant toxicological concern due to its potential for metabolic activation to highly reactive and hepatotoxic compounds. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is crucial for researchers and professionals in drug development and food safety. Further research is warranted to establish specific quantitative toxicological data and to develop standardized experimental protocols for the assessment of its potential risks to human health.

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